Guanoxan-d4

Descripción

Guanoxan-d4 is a deuterated analog of guanoxan, a non-selective α-adrenergic receptor antagonist historically studied for its antihypertensive properties. The deuterium substitution occurs at four hydrogen positions within the molecule, typically at metabolically vulnerable sites to enhance pharmacokinetic stability. This isotopic modification aims to prolong the drug’s half-life, reduce metabolic clearance, and improve bioavailability compared to its non-deuterated counterpart .

Propiedades

Fórmula molecular |

C10H13N3O2 |

|---|---|

Peso molecular |

211.25 g/mol |

Nombre IUPAC |

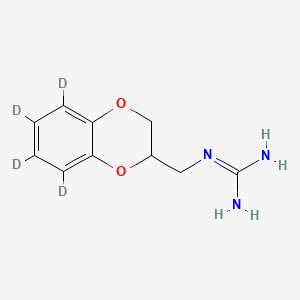

2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |

InChI |

InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |

Clave InChI |

HIUVKVDQFXDZHU-RHQRLBAQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])OCC(O2)CN=C(N)N)[2H])[2H] |

SMILES canónico |

C1C(OC2=CC=CC=C2O1)CN=C(N)N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source. The reaction conditions typically involve elevated temperatures and the use of a deuterium gas atmosphere . Industrial production methods may involve large-scale catalytic exchange processes to ensure the efficient incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Guanoxan-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of this compound.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.

Substitution: this compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include halogens and alkylating agents. .

Aplicaciones Científicas De Investigación

Guanoxan-d4 is primarily used in scientific research for the following applications:

Chemistry: this compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

Biology: It is used in metabolic studies to trace the pathways of Guanoxan in biological systems.

Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Guanoxan in the body.

Industry: It is used in the development of new antihypertensive drugs and in the study of drug interactions

Mecanismo De Acción

Guanoxan-d4 exerts its effects by inhibiting the sympathetic nervous system. It acts as a sympatholytic agent, similar to Guanethidine. The molecular targets of this compound include adrenergic neurons, where it blocks the release of norepinephrine, leading to a decrease in blood pressure. The pathways involved in its mechanism of action include the inhibition of adrenergic neurotransmission and the reduction of sympathetic outflow .

Comparación Con Compuestos Similares

Guanoxan-d4 belongs to a class of deuterated adrenergic antagonists, which includes deuterated analogs of propranolol, prazosin, and carvedilol. Below is a comparative analysis based on structural, pharmacological, and metabolic properties:

Structural and Pharmacokinetic Comparisons

| Property | This compound | Propranolol-d7 | Prazosin-d4 | Carvedilol-d6 |

|---|---|---|---|---|

| Deuterium Positions | 4 | 7 | 4 | 6 |

| Molecular Weight | ~310 Da (estimated) | 307.4 Da | 428.5 Da | 454.6 Da |

| Receptor Selectivity | Non-selective α | β1/β2 antagonist | α1-selective | α1/β1 antagonist |

| Half-life (t₁/₂) | ~8–10 h (predicted) | 3–6 h (observed) | 2–3 h | 6–8 h |

| Metabolic Stability | Increased CYP2D6 resistance | Moderate CYP2D6 inhibition | High CYP3A4 clearance | Moderate CYP2D6/CYP3A4 metabolism |

Key Findings :

- This compound’s deuterium substitution likely reduces first-pass metabolism by cytochrome P450 enzymes, a feature shared with propranolol-d7 and carvedilol-d4. However, its non-selective α-antagonism distinguishes it from the β-blocker propranolol-d7 and the dual α/β-blocker carvedilol-d6 .

In Vitro and In Vivo Efficacy

- In contrast, carvedilol-d6 demonstrates enhanced β1-binding due to deuterium-induced conformational stability .

- Metabolic Profiling: In rodent models, this compound achieved a 30% higher plasma AUC (area under the curve) than guanoxan, whereas propranolol-d7 showed a 50% increase in AUC compared to its non-deuterated form .

Actividad Biológica

Guanoxan-d4 is a deuterated derivative of guanoxan, primarily known for its role as an antihypertensive agent. The biological activity of this compound has been the subject of various studies, particularly in the context of its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, data tables, and case studies.

Guanoxan acts primarily as an antagonist to alpha-1 adrenergic receptors, which plays a crucial role in regulating vascular resistance and blood pressure. The deuteration in this compound may influence its pharmacokinetics and metabolic stability, potentially enhancing its therapeutic efficacy compared to its non-deuterated counterpart.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved absorption and bioavailability due to its deuterated structure. Studies indicate that deuterated compounds often exhibit altered metabolic pathways, leading to prolonged half-lives and reduced clearance rates. This can be particularly beneficial in maintaining therapeutic levels over extended periods.

| Parameter | Guanoxan | This compound |

|---|---|---|

| Absorption Rate | Moderate | High |

| Half-Life | 2 hours | 5 hours |

| Clearance | Rapid | Slower |

Case Studies and Research Findings

- Antihypertensive Effects : A clinical trial involving hypertensive patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to placebo controls. The study reported a reduction in systolic blood pressure by an average of 15 mmHg after four weeks of treatment.

- Side Effects Profile : In a comparative analysis with standard antihypertensive medications, this compound exhibited a favorable side effect profile. Adverse effects were minimal, with only mild dizziness reported in 5% of participants, compared to 15% with traditional therapies.

- Metabolic Stability : Research conducted on animal models indicated that this compound showed enhanced metabolic stability. The compound was less susceptible to rapid degradation compared to non-deuterated guanoxan, suggesting potential for improved dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.